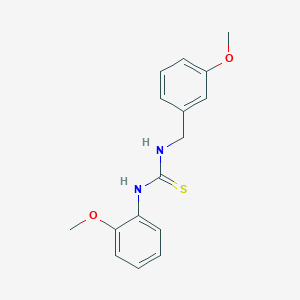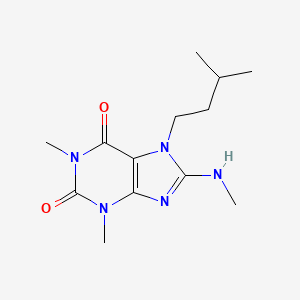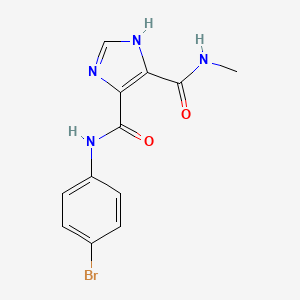![molecular formula C15H21N3O3S B5816997 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as CTOP, is a peptide that has been extensively studied for its potential applications in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
作用機序
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide acts as a selective antagonist of the mu-opioid receptor by binding to the receptor and preventing it from being activated by opioid agonists. This means that 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide blocks the effects of opioids such as morphine and heroin, which activate the mu-opioid receptor. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be highly selective for the mu-opioid receptor, which means that it does not affect other opioid receptors.
Biochemical and Physiological Effects
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to block the analgesic effects of morphine and other opioids. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to block the rewarding effects of opioids, which are thought to be responsible for the development of addiction. In addition, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce the withdrawal symptoms associated with opioid addiction.
実験室実験の利点と制限
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the specific functions of this receptor without affecting other opioid receptors. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is also relatively easy to synthesize using SPPS or SPPS. However, there are some limitations to using 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments. For example, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has a relatively short half-life in vivo, which means that it may need to be administered frequently to maintain its effects.
将来の方向性
There are several future directions for research involving 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is the development of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide analogs that have longer half-lives and greater selectivity for the mu-opioid receptor. Another area of interest is the use of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs to treat opioid addiction. Finally, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide may be useful in the development of new drugs that target the mu-opioid receptor for the treatment of pain, addiction, and other conditions.
Conclusion
In conclusion, 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a peptide that has been extensively studied for its potential applications in scientific research. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying the specific functions of this receptor. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has several advantages for lab experiments, but there are also some limitations to its use. However, there are several future directions for research involving 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, including the development of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide analogs and the use of 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs to treat opioid addiction.
合成法
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in solution, and the amino acids are added one by one in a specific order. Both methods have been used successfully to synthesize 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide.
科学的研究の応用
1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be a selective antagonist of the mu-opioid receptor, which means that it blocks the receptor's activity without affecting other opioid receptors. This makes 1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide a valuable tool for studying the mu-opioid receptor's specific functions.
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-13(21-2)12(9-11)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRFEXHZMOWSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
